2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
Fmoc-N-methyl-O-methyl-D-tyrosine is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a methoxy group on the oxygen atom of the tyrosine side chain. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-methyl-O-methyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This can be achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methylation of the nitrogen and oxygen atoms can be carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of Fmoc-N-methyl-O-methyl-D-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-methyl-O-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the tyrosine side chain.
Reduction: Reduced forms of the compound with hydrogenated side chains.
Substitution: Substituted derivatives with azide or alkyl groups.
Scientific Research Applications
Fmoc-N-methyl-O-methyl-D-tyrosine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-N-methyl-O-methyl-D-tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methyl groups on the nitrogen and oxygen atoms provide steric hindrance, enhancing the stability of the compound and facilitating its incorporation into peptides . The Fmoc group is removed by treatment with a base such as piperidine, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-tyrosine: Lacks the methyl groups on the nitrogen and oxygen atoms, making it less sterically hindered.
Fmoc-O-methyl-D-tyrosine: Has a methoxy group on the oxygen atom but lacks the methyl group on the nitrogen atom.
Fmoc-N-methyl-D-tyrosine: Has a methyl group on the nitrogen atom but lacks the methoxy group on the oxygen atom.
Uniqueness
Fmoc-N-methyl-O-methyl-D-tyrosine is unique due to the presence of both methyl groups on the nitrogen and oxygen atoms, providing enhanced stability and steric hindrance. This makes it particularly useful in the synthesis of peptides with complex structures and in applications requiring high stability .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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